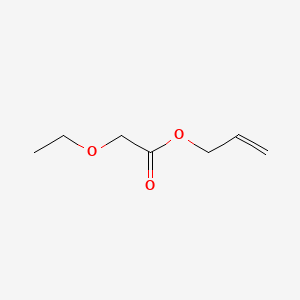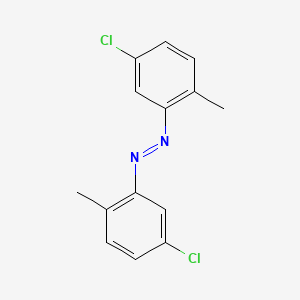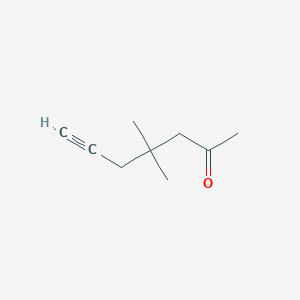
4,4-Dimethyl-6-heptyn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-6-heptyn-2-one is an organic compound with the molecular formula C9H14O It is characterized by its unique structure, which includes a heptyn backbone with two methyl groups at the fourth carbon and a ketone functional group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-6-heptyn-2-one typically involves the alkylation of acetylene derivatives. One common method is the reaction of 4,4-dimethyl-1-pentyne with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then undergoes rearrangement to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-6-heptyn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbon adjacent to the ketone group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 4,4-Dimethyl-6-heptynoic acid.
Reduction: 4,4-Dimethyl-6-heptyn-2-ol.
Substitution: Various substituted heptynones depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethyl-6-heptyn-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-6-heptyn-2-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s reactivity allows it to participate in various biochemical pathways, potentially leading to the formation of bioactive metabolites.
Comparison with Similar Compounds
4,4-Dimethyl-2-pentanone: Similar structure but with a shorter carbon chain.
4,4-Dimethyl-3-hexanone: Similar structure but with a different position of the ketone group.
4,4-Dimethyl-5-heptyn-2-one: Similar structure but with a different position of the triple bond.
Uniqueness: 4,4-Dimethyl-6-heptyn-2-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its longer carbon chain and the position of the triple bond make it particularly useful in certain synthetic applications.
Properties
CAS No. |
17520-15-9 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
4,4-dimethylhept-6-yn-2-one |
InChI |
InChI=1S/C9H14O/c1-5-6-9(3,4)7-8(2)10/h1H,6-7H2,2-4H3 |
InChI Key |
PXIVGHUHGWWZJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione](/img/structure/B14716132.png)


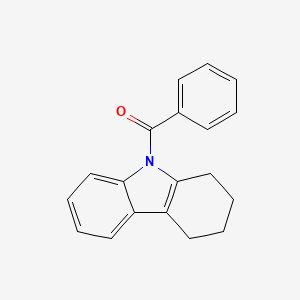
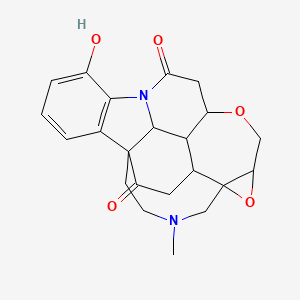

![1-Methyl-1-azoniabicyclo[2.2.2]octane](/img/structure/B14716162.png)

